Choline Acetyltransferase (ChAT) Inhibitory Activity: Target Compound vs. Structural Analog Baseline
The target compound was evaluated for inhibitory activity against rat choline acetyltransferase (ChAT) in vitro, yielding an IC50 value of 3.00E+4 nM (30 µM) [1]. An indirect comparison with the structurally related compound 1-acetylindoline, which showed no inhibition of acetylcholinesterase up to 26 µM , provides a class-level inference that the 7-chloro substitution in the indoline ring may confer ChAT-relevant binding, though this inference is limited by the absence of direct head-to-head data in the same assay system.
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.00E+4 nM (30 µM) against rat ChAT |
| Comparator Or Baseline | 1-acetylindoline: No inhibition of acetylcholinesterase up to 26 µM [Note: different enzyme endpoint] |
| Quantified Difference | Not directly calculable; target compound shows detectable ChAT inhibition while comparator gives no AChE inhibition, suggesting possible target selectivity requiring confirmation. |
| Conditions | In vitro rat ChAT assay (BindingDB); acetylcholinesterase assay at 26 µM (Aladdin Scientific) |
Why This Matters
For researchers focused on cholinergic neurotransmission, the measurable but modest ChAT activity of the target compound provides a chemically tractable starting point, in contrast to unsubstituted indolines which lack any reported activity in related cholinergic enzyme screens.
- [1] BindingDB. Entry 50028934: IC50 of 3.00E+4 nM against rat choline acetyltransferase. View Source
